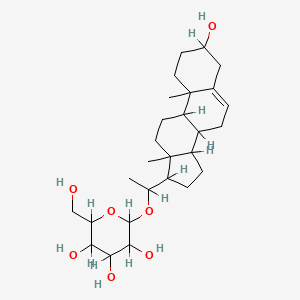

5-Pregnen-3,20-diol glucopyranoside

描述

General Context of Steroid Glycosides and Their Significance in Chemical Biology

Steroid glycosides are a diverse class of naturally occurring compounds characterized by a steroid aglycone (the non-sugar part) attached to a carbohydrate moiety (glycone) via a glycosidic bond. numberanalytics.comwikipedia.org These molecules are found in both plants and animals and play a multitude of roles in biological systems. numberanalytics.comrsc.org In many organisms, particularly plants, glycosylation serves as a mechanism to store chemicals in an inactive and more water-soluble form. wikipedia.org Enzymatic hydrolysis can later cleave the sugar group, releasing the active aglycone for various functions. wikipedia.org

The significance of steroid glycosides in chemical biology is vast, stemming from their wide array of biological activities. nih.gov They are implicated in processes such as cell signaling, immune response modulation, and cell adhesion. numberanalytics.com This functional diversity has made them valuable targets in drug discovery and development. nih.gov For instance, cardiac glycosides, a well-known subclass, have been historically used in the treatment of heart conditions. wikipedia.org Other steroid glycosides exhibit anti-inflammatory, expectorant, and corticoid-like effects. wikipedia.org The study of their structure-activity relationships is a key area of research, aiming to understand how the nature of the steroid core, the type and number of sugar units, and the linkage between them influence their biological function.

Overview of Pregnane-Type Glycosides as Natural Products and Research Targets

Pregnane (B1235032) glycosides are a specific category of steroid glycosides where the aglycone is a pregnane derivative. nih.gov These compounds are widely distributed in the plant kingdom, particularly in the Apocynaceae and Asclepiadaceae families. nih.gov Plants from genera such as Marsdenia, Caralluma, Cynanchum, and Gymnema are known to be rich sources of these molecules. nih.govmdpi.comnih.govnih.gov

The significant academic and commercial interest in pregnane glycosides is driven by their extensive and promising pharmacological properties. Research has demonstrated their potential as immunomodulators, anticancer agents, antidiabetics, and anti-inflammatory compounds. nih.gov For example, a number of pregnane glycosides isolated from Marsdenia tenacissima have shown inhibitory activity against nitric oxide production, suggesting anti-inflammatory potential. mdpi.com Similarly, compounds from Caralluma hexagona have been identified as inhibitors of α-glucosidase and pancreatic lipase, indicating their potential in managing metabolic syndrome. acs.orgacs.org Furthermore, certain pregnane glycosides from Cynanchum auriculatum have been investigated for their appetite-suppressant effects. nih.gov The isolation of new pregnane glycosides from various plant sources and the elucidation of their complex structures remain an active area of natural product chemistry research. mdpi.comacs.org

The following table provides examples of naturally occurring pregnane glycosides and their plant sources.

Table 1: Examples of Naturally Occurring Pregnane Glycosides and Their Sources| Pregnane Glycoside | Plant Source | Reference |

|---|---|---|

| Marsdeosides A–I | Marsdenia tenacissima | mdpi.com |

| Russelioside B | Caralluma species | nih.gov |

| Wilfoside K1N | Cynanchum auriculatum | nih.gov |

| Gymnemogriffithosides A-H | Gymnema griffithii | nih.gov |

| Sinomarinosides A-E | Sinomarsdenia incisa | acs.org |

Specific Focus on 5-Pregnen-3,20-diol Glucopyranoside as a Model Compound

While a vast number of complex pregnane glycosides are isolated from natural sources, simpler, well-defined molecules are essential for fundamental research. This compound serves as such a model compound. Its aglycone, 5-pregnene-3,20-diol, is a derivative of the key neurosteroid pregnenolone (B344588) (5-pregnen-3β-ol-20-one). sigmaaldrich.comsigmaaldrich.comnih.gov

The utility of this compound as a model compound is underscored by research into its chemical synthesis. A study has reported the successful synthesis and characterization of the four possible monoglucosides of pregn-5-ene-3β,20R-diol. nih.gov This ability to create specific isomers of the glucopyranoside is crucial for several reasons. It provides pure standards for the analytical identification and quantification of related compounds in complex biological mixtures. Moreover, having access to different isomers allows for systematic structure-activity relationship (SAR) studies. By comparing the biological activities of glucosides where the sugar is attached at different positions on the pregnane skeleton, researchers can gain insights into the structural requirements for a specific biological effect. This foundational knowledge is essential for designing new, more potent, or more selective therapeutic agents based on the pregnane glycoside scaffold.

The physicochemical properties of the parent aglycone, pregnenolone, are well-documented and provide a basis for understanding its glycosides.

Table 2: Physicochemical Properties of Pregnenolone (5-Pregnen-3β-ol-20-one)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₂O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 316.48 g/mol | sigmaaldrich.comnih.gov |

| Form | Powder | sigmaaldrich.com |

| Solubility | Soluble in ethanol | sigmaaldrich.com |

| CAS Number | 145-13-1 | sigmaaldrich.comnih.gov |

Research Rationale and Scope of Current Investigations

The primary rationale for research involving this compound and related compounds is to explore the vast therapeutic potential of the pregnane glycoside class. The overarching goal is to discover new lead compounds for drug development. mdpi.com The scope of these investigations is multi-faceted and includes:

Natural Product Discovery: Continuing to isolate and identify novel pregnane glycosides from diverse plant species. mdpi.comnih.gov This expands the library of known compounds and provides new candidates for biological screening.

Structural Elucidation: Utilizing advanced spectroscopic techniques, such as NMR and mass spectrometry, to determine the precise chemical structures of newly isolated glycosides, including the type of sugars and their linkage to the aglycone. mdpi.comnih.gov

Chemical Synthesis: Developing synthetic routes to produce specific pregnane glycosides, like this compound. nih.govnih.gov This provides access to pure compounds for pharmacological testing and allows for the creation of analogues that are not available from natural sources.

Biological Evaluation: Screening both natural and synthetic pregnane glycosides in a wide range of in vitro and in vivo assays to determine their biological activities. nih.govacs.org Current research focuses on areas such as anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Using model compounds like this compound and its isomers to systematically investigate how specific structural features influence biological activity. nih.gov This knowledge is critical for the rational design of new therapeutic molecules with improved efficacy and reduced side effects.

In essence, this compound acts as a fundamental tool in the broader research endeavor to unlock the chemical and pharmacological secrets of pregnane glycosides.

属性

CAS 编号 |

99207-79-1 |

|---|---|

分子式 |

C27H44O7 |

分子量 |

480.6 g/mol |

IUPAC 名称 |

2-[1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H44O7/c1-14(33-25-24(32)23(31)22(30)21(13-28)34-25)18-6-7-19-17-5-4-15-12-16(29)8-10-26(15,2)20(17)9-11-27(18,19)3/h4,14,16-25,28-32H,5-13H2,1-3H3 |

InChI 键 |

ZSJWDKSRQKSIBU-UHFFFAOYSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)O |

规范 SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)O |

同义词 |

5-pregnen-3,20-diol glucopyranoside 5-pregnen-3,20-diol glucoside |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of 5 Pregnen 3,20 Diol Glucopyranoside

Enzymatic Glucosylation of Pregnane (B1235032) Precursors

The formation of 5-Pregnen-3,20-diol glucopyranoside occurs through the enzymatic attachment of a glucose molecule to a pregnane aglycone, a process known as glucosylation. This reaction is catalyzed by a specific group of enzymes.

Identification and Characterization of Relevant Glycosyltransferases (UGTs)

The enzymes responsible for the glucosylation of pregnane precursors are UDP-glycosyltransferases (UGTs). helsinki.finih.gov These enzymes are part of a large superfamily that facilitates the transfer of a sugar moiety from a nucleotide sugar donor to a substrate. helsinki.finih.gov In humans, UGTs are categorized into subfamilies UGT1A, UGT2A, and UGT2B, with the UGT2B subfamily being primarily responsible for the glucuronidation of steroids. helsinki.fi While much of the research has focused on human UGTs and their role in drug metabolism, plant UGTs are also extensively studied for their role in the biosynthesis of natural products like pregnane glycosides. nih.govyoutube.com

The identification and characterization of specific UGTs involved in pregnane glycoside biosynthesis are ongoing areas of research. Transcriptome analysis in plants like Gymnema sylvestre has helped identify candidate genes encoding enzymes in the pregnane biosynthesis pathway, including various UGTs. nih.gov These studies provide a foundation for understanding the genetic basis of pregnane glycoside formation. nih.gov

Regioselectivity and Stereoselectivity of Glycosylation Reactions

UGTs exhibit both regioselectivity and stereoselectivity, meaning they can attach the sugar molecule to a specific position on the aglycone and in a specific spatial orientation. helsinki.firesearchgate.net This selectivity is crucial for the biological activity of the resulting glycoside. The relationship between the primary amino acid sequence of a UGT and its regioselectivity is complex and not yet fully understood. nih.gov

The regioselectivity of UGTs can be influenced by the substrate itself. nih.gov For example, with flavonoids, human UGT1A1 shows a preference for the 3'-OH group over the 7-OH and 3-OH groups. nih.gov Understanding the molecular basis for this selectivity is an active area of research, often utilizing homology modeling with plant and bacterial UGTs for which crystal structures are available. nih.gov The stereoselectivity of UGTs is also a key feature, as they can differentiate between stereoisomers of a substrate, leading to the formation of specific stereoisomeric glycosides. helsinki.fi

Precursor Identification and Elucidation of Biosynthetic Routes for Pregnane Glycosides

The biosynthesis of pregnane glycosides begins with precursors from the mevalonic acid (MVA) pathway. nih.gov This pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for isoprenoids, including steroids. mlrip.ac.in Through a series of enzymatic steps, these precursors are converted to squalene, which then cyclizes to form lanosterol (B1674476) in animals or cycloartenol (B190886) in plants. wikipedia.org Further modifications lead to the formation of pregnenolone (B344588), a key intermediate in the biosynthesis of all steroid hormones and pregnane glycosides. nih.govwikipedia.org

In plants, the biosynthetic pathway of polyoxypregnane glycosides is a complex network of enzymes that produce a variety of products. nih.gov De novo transcriptome analysis of medicinal plants has been instrumental in identifying the genes and enzymes involved in these pathways. nih.gov

Intermediates and Enzyme Characterization in Pregnane Glucoside Metabolism

The metabolism of pregnane glucosides involves various intermediates and enzymes. Following the formation of pregnenolone, a series of hydroxylation, oxidation, and reduction reactions occur, catalyzed by enzymes such as cytochrome P450s and hydroxysteroid dehydrogenases. nih.govnih.gov These modifications create a diverse array of pregnane aglycones that can then be glycosylated.

For instance, in the biosynthesis of polyoxypregnane glycosides in Gymnema sylvestre, enzymes like cycloartenol synthase, sterol methyltransferase, and 3β-hydroxysteroid dehydrogenase have been identified as key players. nih.gov The characterization of these enzymes and the intermediates they produce is essential for a complete understanding of pregnane glucoside metabolism.

Biotransformation and Catabolism of this compound in Model Systems

The study of the biotransformation and catabolism of pregnane glycosides in model systems, such as human adrenocortical H295R cells, provides insights into their biological effects. nih.gov In these systems, pregnane glycosides have been shown to interfere with steroidogenic enzymes, leading to a downregulation of corticosteroid production. nih.gov Specifically, they can inhibit enzymes like 11β-hydroxylase and steroid 17-alpha-monooxygenase. nih.gov

The breakdown of pregnane glycosides can occur through hydrolysis, where the sugar moiety is cleaved off, releasing the aglycone. This process can be studied in vitro using acidic conditions to hydrolyze the glycosidic bond. mdpi.com The resulting aglycone can then be further metabolized. Understanding the biotransformation and catabolism of this compound is important for determining its ultimate fate and biological activity in an organism.

Chemical and Chemoenzymatic Synthesis Strategies for 5 Pregnen 3,20 Diol Glucopyranoside and Analogues in Research

Total Synthesis Approaches to 5-Pregnen-3,20-diol Glucopyranoside

While specific total synthesis routes for this compound are not extensively detailed in the reviewed literature, the general principles of steroid glycoside synthesis can be applied. A plausible synthetic route would involve the synthesis of the pregnane (B1235032) aglycone, 5-pregnene-3β,20-diol, followed by the glycosylation with a suitable glucose donor. The synthesis of the four possible monoglucosides and a mixture of the four 3,20-diglucosides of pregn-5-ene-3β,20R-diol has been reported, with characterization by HPLC and mass spectrometry. nih.gov

Stereoselective Glycosylation Methods for Steroid Scaffolds

The formation of the glycosidic bond is a critical step in the synthesis of this compound, and achieving stereoselectivity (i.e., the exclusive formation of either the α or β anomer) is a primary challenge. Chemical glycosylation methods often suffer from a lack of stereoselectivity, leading to mixtures of anomers that can be difficult to separate. rsc.org

Several strategies have been developed to control the stereochemical outcome of glycosylation reactions on steroid scaffolds:

Neighboring Group Participation: The use of a participating protecting group, such as an acyl group (e.g., acetyl or benzoyl), at the C-2 position of the glucose donor can promote the formation of 1,2-trans-glycosides. universiteitleiden.nlnih.gov This strategy is effective for producing β-glucosides.

Promoter and Catalyst Control: The choice of promoter or catalyst can significantly influence the stereoselectivity of the glycosylation. For instance, the use of urea (B33335) organocatalysis in Koenigs-Knorr glycosylation has been shown to afford absolute α-selectivity with certain glycosyl donors. ntu.edu.sg Similarly, borinic/boronic acid promoters with 1,2-anhydroglycosyl donors have been successful in achieving 1,2-cis-stereoselective glycosylation. ntu.edu.sg

Donor- and Acceptor-Controlled Strategies: The reactivity and stereoselectivity of glycosylation are also influenced by the nature of the glycosyl donor and acceptor. ntu.edu.sg The armed-disarmed concept, where an electron-rich "armed" donor is selectively activated over an electron-poor "disarmed" donor, allows for regioselective glycosylation. wiley-vch.de

| Method | Key Feature | Typical Outcome |

| Neighboring Group Participation | Acyl group at C-2 of donor | 1,2-trans-glycoside (e.g., β-glucoside) |

| Urea Organocatalysis | Koenigs-Knorr with specific donors | α-selective glycosylation |

| Borinic/Boronic Acid Promoters | 1,2-anhydroglycosyl donors | 1,2-cis-stereoselective glycosylation |

| Armed-Disarmed Strategy | Differential electronic properties of donors | Regioselective glycosylation |

Protecting Group Strategies in Complex Steroid Glycoside Synthesis

The synthesis of complex molecules like steroid glycosides necessitates the use of protecting groups to mask reactive functional groups and direct reactions to specific sites. jocpr.com The hydroxyl groups of both the steroid and the sugar are of similar reactivity, making selective reactions challenging without protection. researchgate.net

Key considerations for protecting group strategies include:

Orthogonality: Orthogonal protecting groups can be removed under different conditions, allowing for the sequential deprotection of specific hydroxyl groups. jocpr.com This is crucial for controlling the regioselectivity of glycosylation and other modifications.

Influence on Reactivity and Stereochemistry: Protecting groups are not merely passive spectators; they can significantly impact the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. universiteitleiden.nlnih.gov Electron-withdrawing groups, for instance, deactivate a glycosyl donor. wiley-vch.de

Global Deprotection: The final step in the synthesis often involves the removal of all protecting groups. The choice of protecting groups should allow for their efficient removal without affecting the newly formed glycosidic linkage or other sensitive functionalities in the molecule. wiley-vch.de

Common protecting groups used in steroid and carbohydrate chemistry include benzyl (B1604629) ethers, which are stable under a wide range of conditions and can be removed by catalytic hydrogenation, and acyl groups like pivaloyl and benzoyl esters. wiley-vch.de

Chemoenzymatic Synthesis and Biocatalysis for Pregnane Glucoside Production

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.govnih.gov This approach is particularly valuable for the synthesis of steroid glycosides, where enzymatic glycosylation can overcome the challenges of regio- and stereoselectivity often encountered in chemical methods. rsc.org

Enzymes such as glycosyltransferases (GTs) are highly specific for both the donor sugar nucleotide and the acceptor aglycone, leading to the formation of a single, well-defined glycosidic linkage. nih.gov For example, plant-derived glycosyltransferases like UGT74AN3 have shown broad substrate promiscuity, catalyzing the C-3 glycosylation of various steroids. rsc.org

Biocatalysis can also be employed for the modification of the steroid scaffold itself. For instance, enzymes can be used for highly regio- and stereoselective hydroxylations, which can be difficult to achieve through traditional chemical means. researchgate.net The use of microorganisms that express specific enzymes can also be a viable strategy for producing desired steroid derivatives. For example, an E. coli isolate was used to convert desoxycorticosterone to 4-pregnen-20,21-diol-3-one. nih.gov

Semi-Synthesis and Structural Modification of the Aglycone and Glycone Moieties for Research

Semi-synthesis, starting from readily available natural products, is a common strategy for accessing complex molecules. For pregnane glycosides, this could involve the modification of a naturally occurring steroid or steroid glycoside. For example, diosgenin (B1670711) can be converted into 3-β-acetoxy, 5,16-pregnadiene-20-one, a precursor for various pregnane derivatives. researchgate.net

Structural modifications of both the aglycone (steroid) and glycone (sugar) moieties are crucial for structure-activity relationship (SAR) studies.

Aglycone Modifications:

Subtle changes to the steroid backbone can have significant effects on biological activity. nih.gov For example, the introduction or removal of double bonds or hydroxyl groups can alter the molecule's interaction with biological targets. nih.gov

Modifications at various positions of the steroid nucleus, such as C3, C17, and C21, have been explored to develop selective glucocorticoid receptor modulators with improved therapeutic profiles. nih.gov

Glycone Modifications:

The nature and structure of the carbohydrate moiety can significantly influence the properties of the glycoside. Modifications to the sugar portion, such as altering the sugar type, anomeric configuration, or introducing additional functional groups, can impact biological activity.

Hemisynthesis of flavonoid glycosides, for example, involves substitutions on the glycoside moiety to enhance properties like bioavailability and stability. magtech.com.cn

Development of Novel Synthetic Methodologies for Structurally Related Pregnane Glycosides

The demand for structurally diverse pregnane glycosides for biological screening continues to drive the development of new synthetic methods. Research is ongoing to discover and isolate novel pregnane glycosides from natural sources, such as plants from the Caralluma and Marsdenia genera. acs.orgnih.govacs.orgnih.gov The structural elucidation of these new compounds provides valuable insights for the design of synthetic targets. nih.govresearchgate.net

Key areas of methods development include:

New Catalytic Systems: The development of novel catalysts and promoters for stereoselective glycosylation remains a major focus. This includes the exploration of new organocatalysts and transition-metal-based systems. ntu.edu.sg

One-Pot Synthesis: Multi-step, one-pot synthetic procedures are being developed to improve efficiency and reduce the need for intermediate purification steps. wiley-vch.de

Enzyme Engineering: The engineering of glycosyltransferases and other enzymes through site-directed mutagenesis can expand their substrate scope and improve their catalytic efficiency, enabling the synthesis of a wider range of pregnane glycosides. nih.gov

These advancements in synthetic methodology will facilitate the production of libraries of pregnane glycosides, which are essential for the discovery of new therapeutic agents.

Following a comprehensive investigation for scientific literature concerning the biological interactions and molecular mechanisms of the specific chemical compound This compound , it has been determined that there is a significant lack of available research data to fulfill the requirements of the requested article.

Searches across multiple scientific databases and academic journals did not yield any specific studies on the in vitro or in vivo effects of this compound. The requested detailed outline, including ligand-receptor binding studies, enzyme modulation, cellular signaling pathway interventions, and research in animal models, could not be populated with scientifically accurate and specific findings for this particular compound.

While the aglycone form, 5-Pregnen-3,20-diol , and the broader class of pregnane glycosides have been the subject of scientific inquiry, the strict focus of the request on the specific glucopyranoside derivative prevents the inclusion of this related but distinct information. For context, research on related compounds includes:

Pregnane Glycosides (General Class): This class of compounds, to which this compound belongs, is known to exhibit a wide array of biological activities. Reviews and individual studies have reported various effects, including anti-inflammatory, cytotoxic, immunomodulatory, and antidiabetic properties in other specific pregnane glycosides isolated from natural sources.

5-Pregnen-3,20-diol (Aglycone): The non-glycosylated form of the compound is recognized as an intermediate in steroid biosynthesis. For instance, it is involved in the metabolic pathways leading to the production of other steroids. Some studies on its isomers have also suggested potential interactions with cellular targets like the GABA(A) receptor.

Pregnanediol (B26743) Glucuronide: It is important to distinguish the requested compound from pregnanediol glucuronide, a major metabolite of progesterone (B1679170). Pregnanediol glucuronide is frequently measured in urine as a biomarker to assess progesterone levels and ovulation. wikipedia.orgnih.govnih.govtaylorandfrancis.comcapes.gov.br

A single study was identified that reported the chemical synthesis of monoglucosides of pregn-5-ene-3β,20R-diol for the purpose of chemical characterization. nih.gov However, this study did not include any investigation into their biological or pharmacological activities.

Due to the absence of specific research data for This compound , it is not possible to generate the authoritative and scientifically detailed article as outlined in the request without resorting to speculation. Therefore, in adherence with the principles of scientific accuracy, the article cannot be provided at this time.

Investigation of Biological Interactions and Molecular Mechanisms of 5 Pregnen 3,20 Diol Glucopyranoside

In Vivo Animal Model Research on Systemic Biological Responses

Elucidation of Molecular Targets and Mechanisms in Animal Systems

The molecular interactions and mechanisms of 5-Pregnen-3,20-diol glucopyranoside are understood primarily through the study of the broader class of pregnane (B1235032) glycosides. Research indicates that these compounds exert their biological effects through a variety of mechanisms, often involving interactions with fundamental cellular pathways. In animal systems, their targets are diverse, ranging from enzymes involved in steroid production to proteins that regulate inflammatory responses.

One of the significant mechanisms of action for pregnane glycosides is the modulation of steroidogenesis. Studies on human adrenocortical H295R cells have shown that certain pregnane glycosides can suppress the production of corticosteroids such as androstenedione (B190577) and cortisol. This is achieved by inhibiting key enzymes in the steroid synthesis pathway, including 11β-hydroxylase (CYP11B1) and steroid 17α-monooxygenase (CYP17A1). The aglycone of the title compound, pregnenolone (B344588), is the precursor to most steroid hormones, and its metabolism is a critical control point in steroid synthesis. uomustansiriyah.edu.iqsigmaaldrich.comnih.gov

Pregnane glycosides also exhibit potent anti-inflammatory activity. mdpi.comresearchgate.net Their mechanism in this regard often involves the inhibition of pro-inflammatory mediators. For example, certain pregnane glycosides isolated from Mandevilla dardanoi were found to inhibit the production of nitric oxide (NO) and reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in stimulated macrophages. mdpi.comdntb.gov.ua This suggests that their molecular targets include components of the NO synthesis pathway and cytokine signaling cascades.

Furthermore, many pregnane glycosides demonstrate significant cytotoxic and anti-cancer properties. researchgate.netnih.govresearchgate.netnih.gov Their mechanism of action against cancer cells can involve inducing apoptosis (programmed cell death), necrosis, or cell cycle arrest. nih.govnih.gov The aglycone itself, pregnenolone, has been shown to interact with a spectrum of protein targets within immune cells, particularly in mitochondria and the endoplasmic reticulum, influencing pathways like sterol biosynthesis and protein processing. nih.govbiorxiv.org This suggests that its glycosides could be delivered to these intracellular sites to exert their effects.

Structure-Activity Relationship (SAR) Studies for Mechanism Elucidation

Influence of Aglycone Modifications on Biological Activity

The steroidal aglycone is a critical determinant of the biological activity of pregnane glycosides. Modifications at various positions on the pregnane skeleton can dramatically alter the compound's potency and selectivity. uomustansiriyah.edu.iqresearchgate.net

For instance, substitutions on the C-ring of the steroid nucleus are particularly influential. Studies on the inhibition of steroidogenesis have shown that the nature of the ester group at position C-12 significantly impacts activity. Pregnanes with cinnamoyl, benzoyl, or tigloyl groups at C-12 are potent inhibitors of corticosteroid release. In contrast, the presence of a smaller acetyl group at the same position can decrease the inhibitory effect by as much as 100-fold.

The oxidation state and substitution pattern across the entire aglycone are vital. The introduction of hydroxyl groups or double bonds can modify activity. For example, in the biosynthesis of certain steroids in boar testis, 5-pregnene-3β,20β-diol is a more efficient precursor than its 20α-diol counterpart, highlighting the importance of stereochemistry at C-20. Furthermore, the cleavage of the C8-C14 bond to form seco-pregnane glycosides, a structural modification found in compounds from plants like Cynanchum taihangense, leads to derivatives with significant cytotoxic activities against various human tumor cell lines. nih.govmdpi.com

| Compound Class/Modification | Substitution Detail | Observed Biological Activity | Reference |

|---|---|---|---|

| C-12 Esterified Pregnanes | 12-cinnamoyl, 12-benzoyl, 12-tigloyl | Strong inhibition of corticosterone (B1669441) and cortisol secretion | researchgate.net |

| C-12 Acetylated Pregnanes | 12-acetyl | ~100-fold decrease in inhibitory activity on steroid secretion compared to benzoyl esters | researchgate.net |

| Seco-Pregnane Glycosides | Cleavage of C8-C14 bond | Significant cytotoxicity against HL-60, THP-1, and PC-3 tumor cell lines | mdpi.com |

| Pregnenolone-Chalcone Derivatives | Biaryl-chalcone moiety attached to pregnenolone | Potent and selective inhibition of CYP17 hydroxylase enzyme | nih.gov |

Role of Glycosidic Linkage and Sugar Moiety in Molecular Interactions

The sugar portion (glycone) of this compound and its linkage to the steroid aglycone are not merely for solubility but are fundamentally important for its biological activity. researchgate.netresearchgate.net The nature, number, sequence, and linkage of the sugar units can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. rsc.orgnumberanalytics.com

The presence of the sugar is often essential for potent activity. Many studies show that the aglycone alone has significantly weaker activity than its corresponding glycoside. For example, the cardiac aglycone digitoxigenin (B1670572) is less cytotoxic than its glycoside derivatives. nih.gov The sugar moiety can stabilize the interaction between the steroid and its target protein, as seen in the binding of cardiac glycosides to the Na,K-ATPase enzyme. nih.gov Even a single sugar residue can be sufficient to dramatically alter the molecule's properties, for instance, by impeding the dissociation of the molecule from its enzyme target. nih.gov

The structure of the carbohydrate chain—whether it is linear or branched, and the specific sugars involved (e.g., glucose, rhamnose, digitoxose)—contributes to the diversity and specificity of action. rsc.org The stereochemistry of the glycosidic bond (the linkage between the sugar and the aglycone) is also critical. wikipedia.orgkhanacademy.orgpearson.com These bonds can be in an alpha (α) or beta (β) configuration, which defines the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target. nih.gov Synthetic catalysts designed to mimic glycosidase enzymes have shown selectivity for both the glycan structure and the α/β nature of the glycosidic bond, underscoring the importance of this linkage in molecular recognition. nih.gov

| Aglycone | Glycoside(s) | Biological System/Assay | Observation | Reference |

|---|---|---|---|---|

| Digoxigenin | Digoxigenin monodigitoxide | Reactivation of Na,K-ATPase activity | Aglycone-bound enzyme fully reactivated in 60 min; glycoside-bound enzyme showed only 10% reactivation after 90 min. | nih.gov |

| Digitoxigenin | Amurensiosides (Digitoxigenin glycosides) | Cytotoxicity against HL-60 cells | Aglycone (IC50 0.22 µM) was weaker than corresponding glycoside 46 (IC50 0.057 µM). | nih.gov |

| Polyphenol Aglycones | Polyphenolic Glycosides | Remodeling of toxic Aβ oligomers | Aglycones converted oligomers into large aggregates, while glycosides dissociated them into soluble peptides. | nih.gov |

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of this compound is a key factor governing its interaction with biological targets. Conformational analysis examines the spatial arrangement of atoms in the molecule, including the steroid's ring structure and the orientation of the attached glucopyranoside moiety.

The glycosidic bond connecting the sugar to the steroid aglycone introduces a degree of flexibility. nih.gov The torsion angles around this bond can vary, allowing the entire molecule to adopt multiple conformations in solution. This conformational flexibility can be crucial for the biological activity, as it may allow the molecule to adapt its shape to optimally bind to its target—a process known as "induced fit". mdpi.com

Molecular dynamics simulations have been used to study the binding of the aglycone, pregnenolone, to its protein targets. These computational studies reveal how the steroid fits into binding pockets and which interactions (e.g., hydrophobic interactions, hydrogen bonds) stabilize the complex. nih.govbiorxiv.org Such analyses have shown that pregnenolone can interact with key amino acid residues within tunnels leading to the active sites of enzymes, suggesting a specific mechanism for accessing and modulating enzyme function. biorxiv.org The conformation of the bound ligand is essential for this activity, and by extension, the glucoside's conformation will dictate its ability to be recognized and to initiate a biological response.

Advanced Analytical Methodologies for Research on 5 Pregnen 3,20 Diol Glucopyranoside

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic techniques are indispensable for determining the intricate molecular structure of "5-Pregnen-3,20-diol glucopyranoside". These methods probe the molecule's interaction with electromagnetic radiation, yielding data that reveals its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of "this compound". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete proton (¹H) and carbon (¹³C) framework of the molecule.

Detailed research findings from ¹H NMR would provide specific chemical shifts (δ) for each proton, their multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), which reveal the connectivity of adjacent protons. For the steroidal backbone, characteristic signals for the methyl protons at C-18 and C-19, the olefinic proton at C-6, and the protons at the stereocenters C-3 and C-20 would be identified. For the glucopyranoside moiety, the anomeric proton (H-1') signal is particularly diagnostic, with its chemical shift and coupling constant indicating the α or β configuration of the glycosidic linkage.

¹³C NMR provides the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure. COSY experiments establish proton-proton correlations, while HSQC correlates protons to their directly attached carbons. HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting the glucopyranoside unit to the steroid aglycone at the C-3 position.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-3 | 3.5 (m) | 78.0 | H-3 to C-1', C-2, C-4 |

| C-5 | - | 140.8 | H-6 to C-4, C-7, C-10 |

| C-6 | 5.35 (d) | 121.5 | H-6 to C-5, C-8 |

| C-18 | 0.68 (s) | 12.1 | H-18 to C-12, C-13, C-14, C-17 |

| C-19 | 1.00 (s) | 19.4 | H-19 to C-1, C-5, C-9, C-10 |

| C-20 | 3.8 (m) | 75.0 | H-20 to C-17, C-21 |

| C-21 | 1.25 (d) | 23.2 | H-21 to C-17, C-20 |

| C-1' | 4.35 (d) | 102.0 | H-1' to C-3, C-2', C-5' |

| C-2' | 3.2 (m) | 74.8 | - |

| C-3' | 3.38 (m) | 77.9 | - |

| C-4' | 3.29 (m) | 71.5 | - |

| C-5' | 3.37 (m) | 77.2 | - |

| C-6'a | 3.90 (dd) | 62.5 | - |

| C-6'b | 3.68 (dd) | 62.5 | - |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". When coupled with liquid chromatography (LC-MS/MS), it allows for the sensitive detection and quantification of the compound in complex biological matrices. researchgate.netnih.gov

In a typical MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which serves as a molecular fingerprint for structural confirmation. nih.gov For "this compound", the fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (5-Pregnen-3,20-diol) and another corresponding to the glucopyranose unit. Further fragmentation of the steroid backbone would provide additional structural information. nih.gov

LC-MS/MS is the gold standard for quantitative bioanalysis. nih.gov It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. nih.govendocrine-abstracts.org This technique is essential for studying the presence of "this compound" in research samples. nih.govprotocols.io The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. nih.gov

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |

|---|---|---|

| 481.31 | 319.26 | [5-Pregnen-3,20-diol + H]⁺ (Aglycone) |

| 481.31 | 163.06 | [Glucopyranose - H₂O + H]⁺ |

| 319.26 | 301.25 | [Aglycone - H₂O]⁺ |

| 319.26 | 283.24 | [Aglycone - 2H₂O]⁺ |

Note: The m/z values are predicted based on the molecular formula and may vary slightly in experimental data.

Other spectroscopic methods provide complementary structural information for "this compound".

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups on both the steroid and sugar moieties. A band around 1650 cm⁻¹ would indicate the C=C stretching of the double bond in the pregnene ring. The C-O stretching vibrations of the glycosidic linkage and hydroxyl groups would appear in the fingerprint region (1000-1300 cm⁻¹).

UV-Vis Spectroscopy: Due to the isolated double bond in the pregnene ring, "this compound" is not expected to have strong absorption in the standard UV-Vis region (200-800 nm). It may exhibit a weak absorption at around 200-210 nm.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is particularly useful for studying the stereochemistry of molecules. wikipedia.org The CD spectrum of "this compound" would provide information about the conformation of the steroid ring system and the stereochemistry of its chiral centers. hampshire.edunih.gov

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental for the isolation, purification, and quantification of "this compound" from various research samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of steroidal glycosides. Method development for "this compound" would typically involve reversed-phase chromatography.

A common HPLC setup would utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid to improve peak shape. protocols.io A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for the effective separation of the compound from other components in a complex mixture. Detection is commonly achieved using a UV detector (at low wavelengths) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

While HPLC is the preferred method, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have applications in the analysis of "this compound".

Gas Chromatography (GC): Due to the low volatility of steroidal glycosides, direct analysis by GC is not feasible. However, after derivatization to increase volatility, such as trimethylsilylation, GC can be used for analysis. nist.govnist.gov The resulting trimethylsilyl (B98337) (TMS) ether of "this compound" can be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). chromatographyonline.comnist.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used for preliminary analysis and for monitoring the progress of chemical reactions or purification procedures. chromatographyonline.com A TLC analysis of "this compound" would typically be performed on silica (B1680970) gel plates. chromatographyonline.com The mobile phase would be a mixture of a relatively nonpolar solvent (like chloroform (B151607) or dichloromethane) and a more polar solvent (like methanol or ethyl acetate). chromatographyonline.com The separated spots can be visualized by spraying with a suitable reagent, such as a vanillin-sulfuric acid solution, followed by heating. chromatographyonline.com The retention factor (Rf) value of the compound provides a qualitative measure of its polarity.

Bioanalytical Method Development for Quantitative Research Studies in Biological Matrices

The quantitative analysis of this compound in complex biological matrices such as plasma, serum, urine, or tissues is fundamental for pharmacokinetic and metabolic studies. wum.edu.plnih.gov The development of a robust and reliable bioanalytical method is a critical first step. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for this purpose due to its high sensitivity, specificity, and throughput. nih.govnih.gov

A primary challenge in the bioanalysis of glucuronide metabolites is their potential instability. nih.gov For acyl glucuronides, in particular, there is a risk of hydrolysis back to the parent aglycone or pH-dependent intramolecular migration. nih.gov Therefore, a key objective during method development is to ensure the analyte's stability throughout the sample lifecycle, from collection and transportation to storage and final analysis. nih.gov This often involves immediate ex vivo stabilization of samples. nih.gov

The development of a quantitative LC-MS/MS method for this compound would typically involve a systematic approach encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial for removing interfering substances like proteins and phospholipids (B1166683) that can suppress the MS signal and compromise the assay's accuracy. sigmaaldrich.com Common techniques include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile is added to the sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent like methyl tert-butyl ether (MTBE). nih.govthermofisher.com

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to bind the analyte of interest while impurities are washed away. HybridSPE®-Phospholipid technology, for instance, combines protein precipitation with the removal of phospholipids. sigmaaldrich.com

Derivatization: Steroids and their glycosides can exhibit poor ionization efficiency in the mass spectrometer's ion source. thermofisher.comthermofisher.com To enhance sensitivity, a derivatization step is often employed. For steroids containing keto groups, derivatization with reagents like hydroxylamine (B1172632) to form oximes can significantly improve ionization and achieve lower limits of quantification. thermofisher.comthermofisher.comnih.gov For hydroxyl groups, acylation can be an effective strategy. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the extract before it enters the mass spectrometer. thermofisher.com Reversed-phase chromatography with columns such as C18 or Phenyl-X is commonly used for steroid analysis. sigmaaldrich.comthermofisher.com A gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to improve peak shape, is typically optimized. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in selected-reaction monitoring (SRM) mode is the standard for quantitative analysis. thermofisher.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). This high specificity minimizes the impact of co-eluting matrix components. thermofisher.com The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is essential to compensate for matrix effects and variations in extraction recovery and instrument response. thermofisher.com

The validation of the bioanalytical method is a mandatory step to ensure its reliability. wum.edu.pl This process, guided by regulatory bodies like the ICH, involves demonstrating the method's accuracy, precision, selectivity, sensitivity, and stability. wum.edu.pl

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Selectivity | The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Sensitivity | The lowest concentration of an analyte in a sample that can be reliably determined with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ). | Signal-to-noise ratio should be at least 5:1. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the baseline values. |

Table 1: Key Validation Parameters for Bioanalytical Methods

Molecular Networking and Imaging Mass Spectrometry for Metabolomic Profiling

Beyond simple quantification, a deeper understanding of the biological role of this compound requires mapping its metabolic network and its spatial distribution within tissues. Molecular networking and imaging mass spectrometry are powerful tools for this type of metabolomic profiling. acs.orgnih.gov

Molecular Networking: This computational approach, often utilizing platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, helps to organize and visualize complex tandem mass spectrometry (LC-MS/MS) data. acs.org It clusters molecules with similar fragmentation patterns into "molecular families." acs.org Since structurally related molecules, such as different steroid glycosides, tend to fragment in similar ways, this method allows for the rapid, untargeted identification of known compounds by matching against spectral libraries and the putative annotation of novel, related compounds within the same family. acs.orgresearchgate.net

In the context of this compound research, a non-targeted LC-MS/MS analysis of a biological extract could be performed. The resulting data would be processed to create a molecular network. The network would likely contain a cluster or "family" of nodes representing various steroid glycosides. If a reference spectrum for this compound exists in a spectral library, its node would be identified (e.g., colored red). acs.orgresearchgate.net Other connected nodes (molecules with similar fragmentation) could then be investigated as potentially related metabolites (e.g., hydroxylated or sulfated forms). acs.org Artificial intelligence-driven tools can further aid in classifying these unknown compounds. nih.govnih.gov This approach was successfully used to identify 32 different steroidal glycosides in the plant Asclepias curassavica. nih.govresearchgate.net

| Step | Description | Key Outcome |

| 1. Data Acquisition | Non-targeted LC-MS/MS analysis of biological extracts containing the steroid glycosides. | A complex dataset of MS/MS spectra for all detected molecules. |

| 2. Network Generation | MS/MS spectra are compared, and a similarity score (e.g., cosine score) is calculated for each pair. | A network where nodes represent molecules and edges connect structurally similar molecules. |

| 3. Library Matching | Experimental spectra are searched against public or in-house spectral libraries (e.g., GNPS). | Annotation of known compounds within the network. |

| 4. In Silico Annotation | Unidentified but related compounds in a molecular family are putatively identified based on the fragmentation patterns of knowns. | Putative identification of novel or unexpected metabolites. |

| 5. Data Visualization | The network is visualized, often with node size/color representing abundance or other metadata. | An intuitive map of the chemical space of steroid glycosides in the sample. |

Table 2: Workflow for Molecular Networking of Steroid Glycosides

Imaging Mass Spectrometry (IMS): This technique visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. Matrix-assisted laser desorption/ionization (MALDI) is a common IMS technique. nih.gov A thin tissue section is coated with an energy-absorbing matrix. A laser is then fired at discrete spots across the tissue, desorbing and ionizing molecules, which are then detected by the mass spectrometer. This process generates a mass spectrum for each spot, creating a chemical map of the tissue. nih.gov

For steroid glycosides, which can have low ionization efficiencies, on-tissue chemical derivatization (OTCD) can be employed. acs.org This involves applying a derivatizing agent to the tissue section prior to matrix application to enhance the ionization of the target analytes. acs.org This technique has been shown to improve the ion yields of cardiac glycosides by at least an order of magnitude. researchgate.net

By combining the annotations from molecular networking with MALDI-IMS, researchers can go from identifying this compound and its relatives in an extract to specifically mapping their locations within a tissue slice. nih.govnih.gov This is invaluable for understanding which cells or organs accumulate the compound, providing insights into its transport, metabolism, and sites of action. nih.gov For example, this combined approach has been used to visualize the sequestration of steroidal glycosides in the tissues of the monarch butterfly. nih.gov

Theoretical and Computational Studies on 5 Pregnen 3,20 Diol Glucopyranoside

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 5-Pregnen-3,20-diol glucopyranoside, might interact with a biological target, typically a protein or enzyme.

Research has utilized molecular docking to investigate the interactions of pregnane (B1235032) glycosides with various receptors. For instance, studies have explored the binding of pregnane derivatives to the digitalis receptor and the human pregnane X receptor (PXR). nih.govacs.org The pregnane X receptor is a key regulator of metabolism for many foreign compounds, and identifying its ligands is vital for both pharmaceutical and toxicological research. nih.gov A study on a derivative of 5-pregnen-3,20-diol, specifically (5.beta.) pregnane-3,20.beta.-diol, 14.alpha.,18.alpha.-[4-methyl-3-oxo-(1-oxa-4-azabutane-1,4-diyl)]-diacetate, demonstrated its docking position on the HIV-1 protease protein, suggesting potential inhibitory activity. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the docked complex and the nature of the interactions. While specific MD simulation data for this compound is not extensively available, the methodology is widely applied to other pregnane glycosides to understand their binding stability and conformational changes upon interaction with their targets.

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of molecules. These methods can be used to determine various molecular properties such as charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is critical for understanding the chemical behavior of this compound and its derivatives.

While specific quantum chemical studies on this compound are not prominently published, the principles are broadly applicable. Such calculations would help in understanding the reactivity of the hydroxyl groups, the glucopyranoside linkage, and the steroid core, which in turn influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Glycosides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a molecule to its biological activity. fiveable.me By developing mathematical models, QSAR can predict the activity of new compounds based on their structural features. fiveable.mescholarsresearchlibrary.com This approach is instrumental in medicinal chemistry for designing and optimizing drug candidates. fiveable.me

Several QSAR studies have been conducted on pregnane glycosides and other steroid derivatives. nih.govscholarsresearchlibrary.comuomustansiriyah.edu.iq For example, a QSAR model was developed to identify ligands for the human pregnane X receptor (PXR), using a large dataset of diverse chemical structures. nih.gov This model demonstrated good predictive power with high sensitivity and specificity. nih.gov The descriptors used in these models often include physicochemical properties like hydrophobicity, electronic properties, and steric parameters, which are crucial for the interaction with biological targets. nih.gov Such models can be used to screen large chemical libraries and prioritize compounds for experimental testing. nih.gov

Table 1: Key Parameters in QSAR Models for Steroid Glycosides

| Parameter | Description | Relevance to this compound |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Influences membrane permeability and binding to hydrophobic pockets of receptors. |

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding capacity and membrane penetration. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for specific interactions with biological targets. |

| Electronic Descriptors (e.g., HOMO/LUMO energies) | Describe the electronic properties of the molecule. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Chemoinformatics and Database Analysis of Steroid Glycosides

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. This field plays a significant role in understanding the structural diversity and distribution of natural products like steroid glycosides.

A chemoinformatic analysis of the Dictionary of Natural Products (DNP) revealed that a significant portion of steroids (45.19%) are glycosides. nih.govrawdatalibrary.net This highlights the prevalence of glycosylation as a structural modification in this class of compounds. nih.govrawdatalibrary.net The study also found that the glycosylation patterns vary significantly across different biological sources. nih.govrawdatalibrary.net Databases such as PubChem and the NIST WebBook contain valuable information on the chemical and physical properties of 5-Pregnen-3,20-diol and its derivatives. nist.govnih.govnih.gov These resources are essential for computational studies, providing the necessary structural and physicochemical data for modeling and analysis.

The analysis of such databases can reveal trends in the structures and reported biological activities of steroid glycosides, aiding in the identification of promising new therapeutic agents. For instance, the systematic analysis of pregnane glycosides from various plant species has been accelerated by modern spectrometric and chromatographic techniques, leading to the discovery of novel compounds with potential anticancer and other biological activities. researchgate.net

Future Research Directions and Academic Applications of 5 Pregnen 3,20 Diol Glucopyranoside Studies

The study of 5-Pregnen-3,20-diol glucopyranoside and related compounds is entering a dynamic phase, driven by technological advancements and a deeper interest in the complex roles of natural products. Future research is poised to expand from fundamental discovery and characterization to sophisticated applications in biotechnology, medicine, and ecology. The following sections outline key areas where academic and research efforts are likely to concentrate.

常见问题

Q. Answer :

- NMR Spectroscopy : For resolving stereochemical configurations (e.g., anomeric carbon orientation, hydroxyl group positions), 1D/2D NMR (¹H, ¹³C, COSY, HSQC) is critical. For example, apigenin glucopyranoside stereochemistry was confirmed via NOESY correlations and coupling constants in and .

- X-ray Crystallography : Provides unambiguous confirmation of 3D structure, as demonstrated in studies on α/β-glucopyranoside derivatives () .

- Sugar Analysis : Hydrolysis followed by HPLC or GC-MS can confirm glucopyranoside linkage () .

BQ: What experimental strategies are used to isolate glucopyranoside derivatives from natural sources?

Q. Answer :

- Column Chromatography : Use polyamide 6S or Sephadex LH-20 columns for preliminary fractionation () .

- Semi-Preparative HPLC : Critical for isolating minor glucopyranosides, as shown in flavonoid glycoside isolation () .

- Solvent Partitioning : n-Butanol-soluble fractions are enriched in polar glycosides () .

AQ: How can computational methods like DFT improve the synthesis efficiency of steroid glucopyranosides?

Q. Answer :

- DFT-Based Pharmacokinetic Modeling : Predicts steric and electronic effects of substituents on glucopyranoside stability (e.g., benzylidene-protected derivatives in ) .

- Conformational Analysis : DFT optimizes metal-glucopyranoside adduct structures (e.g., Ag⁺/Cu⁺ coordination in ) to guide synthetic routes .

- Regioselectivity Prediction : DFT calculates energy barriers for glycosylation reactions, reducing trial-and-error in protecting group strategies () .

AQ: What methodologies resolve contradictions in reported bioactivity data for glucopyranosides?

Q. Answer :

- Comparative Assay Design : Use standardized protocols (e.g., p-nitrophenyl-β-D-glucopyranoside hydrolysis for β-glucosidase activity in ) to minimize variability .

- Metabolomic Profiling : Correlate bioactivity with compound purity and coexisting metabolites (e.g., GC-MS phytochemical screening in ) .

- Dose-Response Validation : Address discrepancies in antioxidant/cytotoxic effects via orthogonal assays (e.g., DPPH and MTT in vs. 18) .

AQ: What strategies mitigate challenges in stereochemical control during glucopyranoside synthesis?

Q. Answer :

- Neighboring Group Participation : Use 2-O-acyl groups to stabilize intermediates (e.g., 1,2-orthoacetate formation in α-mannopyranoside synthesis; ) .

- Protection/Deprotection : 4,6-O-benzylidene protection in glucopyranosides ensures regioselective acylation () .

- Metal-Mediated Reactions : Silver oxide or Cu⁺ coordination stabilizes transition states () .

BQ: How are glucopyranosides quantified in complex biological matrices?

Q. Answer :

- HPLC-UV/ELSD : Quantify apigenin/luteolin glucopyranosides via calibration with authentic standards () .

- LC-MS/MS : Offers specificity for low-abundance derivatives (e.g., 5-methoxyeugenyl glucopyranoside in ) .

- Enzymatic Hydrolysis : β-Glucosidase digestion followed by glucose oxidase assay () .

AQ: What advanced structural elucidation techniques address overlapping signals in glucopyranoside NMR spectra?

Q. Answer :

- 13C-1H Coupling Analysis : Resolves anomeric configuration ambiguities () .

- Cryogenic Probes : Enhance sensitivity for minor conformers in natural product extracts () .

- Isotopic Labeling : ²H/¹³C-labeled glucose precursors trace glycosylation patterns () .

AQ: How do glycosylation patterns influence the ADMET properties of steroid glucopyranosides?

Q. Answer :

- LogP Optimization : Glucopyranoside esters (e.g., methyl α-D-glucopyranoside in ) improve solubility and bioavailability .

- Metabolic Stability : β-Glucosidase resistance correlates with 2-O-acylation () .

- Toxicity Screening : In silico ADMET predictors (e.g., SwissADME) prioritize derivatives with low hepatotoxicity () .

BQ: What biological activities are commonly associated with glucopyranoside derivatives?

Q. Answer :

- Antioxidant : Scavenging of free radicals via phenolic hydroxyl groups (e.g., kaempferol glucopyranosides in ) .

- Cytotoxic : Induction of apoptosis in cancer cells (e.g., β-D-glucopyranoside-linked squalene in ) .

- Enzyme Inhibition : β-Glucosidase and α-amylase modulation () .

AQ: How can multi-omics approaches enhance mechanistic studies of glucopyranosides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。